molecular formula C13H18FNO B8150756 2-Fluoro-4-(2-(tetrahydro-2H-pyran-4-yl)ethyl)aniline

2-Fluoro-4-(2-(tetrahydro-2H-pyran-4-yl)ethyl)aniline

Cat. No.: B8150756
M. Wt: 223.29 g/mol
InChI Key: NZAAUHVIEANSKI-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-(tetrahydro-2H-pyran-4-yl)ethyl)aniline is an organic compound that features a fluorine atom, a tetrahydropyran ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-(tetrahydro-2H-pyran-4-yl)ethyl)aniline typically involves the reaction of 2-fluoroaniline with a tetrahydropyranyl derivative. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-fluoroaniline is reacted with 4-(2-bromoethyl)tetrahydro-2H-pyran under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-(tetrahydro-2H-pyran-4-yl)ethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Fluoro-4-(2-(tetrahydro-2H-pyran-4-yl)ethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-(tetrahydro-2H-pyran-4-yl)ethyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the tetrahydropyran ring can improve its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: A simpler analogue that lacks the tetrahydropyran ring.

    4-(2-(Tetrahydro-2H-pyran-4-yl)ethyl)aniline: Similar structure but without the fluorine atom.

    2-Fluoro-4-(2-(tetrahydro-2H-pyran-4-yl)ethyl)phenol: Contains a hydroxyl group instead of an amine group.

Uniqueness

2-Fluoro-4-(2-(tetrahydro-2H-pyran-4-yl)ethyl)aniline is unique due to the combination of the fluorine atom and the tetrahydropyran ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-fluoro-4-[2-(oxan-4-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-12-9-11(3-4-13(12)15)2-1-10-5-7-16-8-6-10/h3-4,9-10H,1-2,5-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAAUHVIEANSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCC2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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